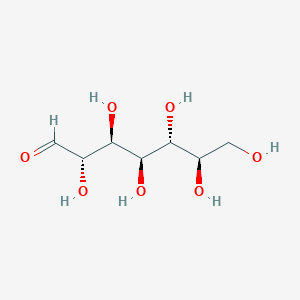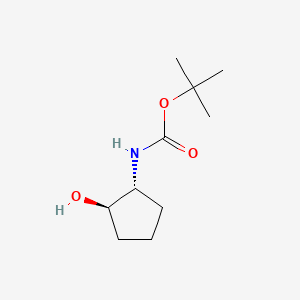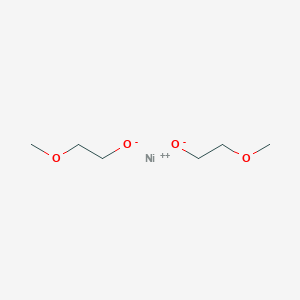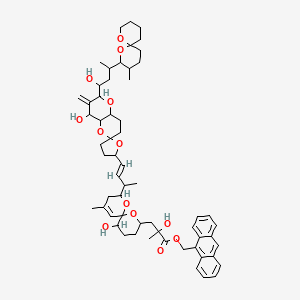
DiMethyl Heptanedioate---d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DiMethyl Heptanedioate---d4 (DMHD-d4) is a synthetic compound composed of two methyl heptanedioic acid molecules. It is an important building block of many synthetic compounds and is used in a variety of applications in the laboratory and in industry. DMHD-d4 is a versatile compound with many different uses, and is an important tool for scientists and researchers in the fields of chemistry, biochemistry, and pharmacology.
Mécanisme D'action
DiMethyl Heptanedioate---d4 acts as a substrate for enzymes, and can be used to study the structure and function of enzymes. It can also be used to study the effects of drugs on the body, as well as the mechanisms of drug action. In addition, DiMethyl Heptanedioate---d4 can be used to study the structure and function of cell membranes, as well as the role of lipids in the structure and function of cells.
Biochemical and Physiological Effects
DiMethyl Heptanedioate---d4 has been shown to have a variety of biochemical and physiological effects. It has been shown to act as a substrate for enzymes, and can be used to study the structure and function of enzymes. It has also been shown to have a variety of effects on the body, including the regulation of blood pressure, the regulation of cholesterol levels, and the regulation of blood sugar levels. Additionally, it has been shown to have an anti-inflammatory effect, and has been used to treat a variety of conditions, including rheumatoid arthritis, psoriasis, and asthma.
Avantages Et Limitations Des Expériences En Laboratoire
DiMethyl Heptanedioate---d4 has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively inexpensive compound and is readily available. Additionally, it is a versatile compound, and can be used for a variety of applications. However, it is also a relatively unstable compound, and can degrade over time. Additionally, it is a relatively toxic compound, and should be handled with caution.
Orientations Futures
There are a number of potential future directions for the use of DiMethyl Heptanedioate---d4 in scientific research. One potential direction is to use it as a tool to study the structure and function of proteins and enzymes, as well as the effects of drugs on the body. Additionally, it could be used to study the role of lipids in the structure and function of cells, as well as the regulation of blood pressure and cholesterol levels. Additionally, it could be used to study the effects of drugs on the immune system, as well as the role of inflammation in disease. Lastly, it could be used to study the effects of drugs on the brain, as well as the mechanisms of drug action.
Méthodes De Synthèse
DiMethyl Heptanedioate---d4 can be synthesized in a variety of ways. In general, the synthesis of DiMethyl Heptanedioate---d4 requires the use of a base such as sodium hydroxide, followed by the addition of a methylating agent such as dimethyl sulfate. The reaction is then catalyzed by a strong acid such as hydrochloric acid. The product of the reaction is a mixture of DiMethyl Heptanedioate---d4 and its isomer, dimethyl heptanedioic acid. The isomer can be separated from the DiMethyl Heptanedioate---d4 by fractional distillation.
Applications De Recherche Scientifique
DiMethyl Heptanedioate---d4 is used in a variety of scientific research applications, including biochemical and physiological studies. It is used to study the structure and function of proteins, enzymes, and other molecules. It is also used to study the effects of drugs on the body, as well as the mechanisms of drug action. Additionally, DiMethyl Heptanedioate---d4 has been used to study the structure and function of cell membranes, as well as the role of lipids in the structure and function of cells.
Propriétés
IUPAC Name |
dimethyl 2,2,3,3-tetradeuterioheptanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-12-8(10)6-4-3-5-7-9(11)13-2/h3-7H2,1-2H3/i4D2,6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWINQXIGSEZAP-WVTKESLNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCC(=O)OC)C([2H])([2H])C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DiMethyl Heptanedioate---d4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(1R,3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1149496.png)
